Cyclopentyl-(4-difluoromethoxy-benzyl)-amine Cyclopentyl-(4-difluoromethoxy-benzyl)-amine
Brand Name: Vulcanchem
CAS No.: 136436-75-4
VCID: VC8070279
InChI: InChI=1S/C13H17F2NO/c14-13(15)17-12-7-5-10(6-8-12)9-16-11-3-1-2-4-11/h5-8,11,13,16H,1-4,9H2
SMILES: C1CCC(C1)NCC2=CC=C(C=C2)OC(F)F
Molecular Formula: C13H17F2NO
Molecular Weight: 241.28 g/mol

Cyclopentyl-(4-difluoromethoxy-benzyl)-amine

CAS No.: 136436-75-4

Cat. No.: VC8070279

Molecular Formula: C13H17F2NO

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

Cyclopentyl-(4-difluoromethoxy-benzyl)-amine - 136436-75-4

Specification

CAS No. 136436-75-4
Molecular Formula C13H17F2NO
Molecular Weight 241.28 g/mol
IUPAC Name N-[[4-(difluoromethoxy)phenyl]methyl]cyclopentanamine
Standard InChI InChI=1S/C13H17F2NO/c14-13(15)17-12-7-5-10(6-8-12)9-16-11-3-1-2-4-11/h5-8,11,13,16H,1-4,9H2
Standard InChI Key YYCUBNGBWTWCRZ-UHFFFAOYSA-N
SMILES C1CCC(C1)NCC2=CC=C(C=C2)OC(F)F
Canonical SMILES C1CCC(C1)NCC2=CC=C(C=C2)OC(F)F

Introduction

Synthesis Methods

The synthesis of Cyclopentyl-(4-difluoromethoxy-benzyl)-amine typically involves nucleophilic substitution reactions. Below are the key steps:

  • Reactants:

    • Cyclopentylamine

    • 4-Difluoromethoxybenzyl chloride

  • Reaction Conditions:

    • Base: Sodium hydroxide or potassium carbonate.

    • Solvent: Dichloromethane or toluene.

    • Temperature: Reflux conditions to ensure complete conversion.

  • Process:

    • The reaction proceeds via nucleophilic substitution, where the amine group from cyclopentylamine replaces the leaving group (chloride) on 4-difluoromethoxybenzyl chloride.

On an industrial scale, continuous flow processes and automated reactors are utilized to optimize yield and purity.

Applications in Research

Cyclopentyl-(4-difluoromethoxy-benzyl)-amine serves as a versatile compound in various fields:

  • Chemistry:

    • Used as a building block for synthesizing complex organic molecules.

  • Biology:

    • Investigated for its role as a biochemical probe in enzyme interaction studies.

  • Medicinal Chemistry:

    • Explored for potential therapeutic applications due to its binding affinity and selectivity.

  • Industrial Chemistry:

    • Utilized in creating specialty chemicals with unique properties.

Mechanism of Action

The compound's functionality arises from its structural features:

  • The cyclopentyl group enhances stability and lipophilicity, aiding cellular uptake.

  • The difluoromethoxy group increases binding affinity to molecular targets such as enzymes or receptors.

  • These interactions modulate biochemical pathways, making it a candidate for therapeutic research.

Comparison with Similar Compounds

Cyclopentyl-(4-difluoromethoxy-benzyl)-amine is distinct due to its combination of cyclopentyl and difluoromethoxy groups. Below is a comparison table:

CompoundKey FeaturesUnique Properties
Cyclopentyl-(4-difluoromethoxy-benzyl)-amineCyclopentyl + Difluoromethoxy groupsHigh stability, lipophilicity, binding affinity
4-Difluoromethoxybenzyl chlorideLacks cyclopentyl groupLower stability
4-Trifluoromethoxybenzyl alcoholTrifluoromethoxy group instead of difluoroDifferent reactivity profile

Research Outlook

Cyclopentyl-(4-difluoromethoxy-benzyl)-amine continues to be studied for its potential applications in drug development and material science due to its unique structure-property relationships.

This article provides an authoritative overview of Cyclopentyl-(4-difluoromethoxy-benzyl)-amine, emphasizing its synthesis, chemical behavior, and applications across scientific disciplines.

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